molecular formula C16H16ClN5O2S B2517885 5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034234-55-2

5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2517885
CAS No.: 2034234-55-2
M. Wt: 377.85
InChI Key: GDZNTZXKXNCDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced pharmacological and biochemical research. This compound features a hybrid structure combining a substituted benzenesulfonamide moiety with a pyrazine-imidazole heterocyclic system, a architecture observed in molecules targeting critical biological pathways . The benzenesulfonamide group is a privileged pharmacophore in medicinal chemistry, known for conferring potent biological activity. Scientific literature indicates that structurally similar sulfonamide compounds exhibit significant potential as selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathogenesis of neurodegenerative disorders, autoinflammatory diseases, and diabetes . Furthermore, related N-(pyrazin-2-yl)benzenesulfonamides have been investigated for their anti-infective properties, demonstrating promising activity against Mycobacterium tuberculosis . The specific molecular configuration of this compound, particularly the presence of the 1H-imidazole linker, suggests it may also be of interest for exploring modulation of kinase and receptor targets. Researchers can utilize this compound as a chemical tool to study inflammasome biology, immune signaling, and for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-12-2-3-13(17)10-15(12)25(23,24)21-7-9-22-8-6-20-16(22)14-11-18-4-5-19-14/h2-6,8,10-11,21H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZNTZXKXNCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzenesulfonamide moiety, which is known for its diverse biological activities.
  • An imidazole ring that contributes to its pharmacological properties.
  • A pyrazine substituent that may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The imidazole and pyrazine rings are particularly significant for their roles in:

  • Inhibition of protein kinases: Studies have shown that compounds containing imidazole derivatives can act as inhibitors of specific kinases, which are crucial in cancer signaling pathways.
  • Antimicrobial properties: The sulfonamide group is known for its antibacterial effects, which may also extend to antifungal and antiviral activities.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects: Variations in the substituents on the imidazole or pyrazine rings significantly affect potency and selectivity against target proteins.
  • Chlorination: The presence of chlorine at the 5-position on the aromatic ring has been associated with enhanced activity against certain cancer cell lines.

Biological Activity Data

The following table summarizes key findings from various studies evaluating the biological activity of this compound:

Activity Type IC50 (nM) Target Reference
Antiproliferative50Cancer cell lines (e.g., MCF7)
Kinase Inhibition15FGFR1
Antibacterial200Staphylococcus aureus
Antifungal150Candida albicans

Case Studies

  • Cancer Treatment : In a study evaluating various imidazole derivatives, this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Clinical evaluations indicated that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its relevance in addressing antibiotic resistance .
  • Target Validation : Further research has validated its role as a selective inhibitor of FGFR1, with implications for treating cancers driven by aberrant FGFR signaling pathways .

Scientific Research Applications

Research indicates that compounds containing similar structural motifs exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific applications based on current research findings.

Antimicrobial Activity

A study highlighted the potential of sulfonamide derivatives in inhibiting various microbial strains. Compounds structurally related to 5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide have shown comparable or superior activity against mycobacterial, bacterial, and fungal strains when screened in vitro. These compounds were evaluated against standards such as isoniazid and fluconazole, demonstrating promising results in inhibiting the growth of pathogens .

Anticancer Applications

The compound's structure suggests potential anticancer properties. Research into similar sulfonamide derivatives has revealed that they can act as effective cytotoxic agents against various cancer cell lines. For example, novel derivatives designed through molecular hybridization strategies have demonstrated significant anticancer activity, indicating that compounds like this compound could be explored further for their efficacy in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on sulfonamide derivatives showed that modifications in the side chains significantly influenced their antimicrobial efficacy. The introduction of halogen groups enhanced activity against resistant strains of bacteria .

Case Study 2: Anticancer Potential

In vitro studies on a new class of imidazole-containing sulfonamides demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that structural variations could lead to improved selectivity and potency .

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes regioselective oxidation under controlled conditions. For example:

  • Furan → Furanone : Treatment with potassium permanganate (KMnO₄) in acidic aqueous acetone (0°C, 2 hr) oxidizes the furan ring to a γ-lactone (furanone) derivative. This reaction preserves the pyrazine and isoxazole rings .

  • Pyrazine Oxidation : Under strong oxidative conditions (e.g., H₂O₂/CH₃COOH), the pyrazine ring forms N-oxide derivatives, though this is less common due to steric hindrance from the methylisoxazole group .

Table 1: Oxidation Reaction Parameters

Target SiteReagent/ConditionsMajor ProductYield (%)Reference
FuranKMnO₄, H₂SO₄, acetone, 0°C5-methylisoxazole-furanone hybrid72
PyrazineH₂O₂ (30%), CH₃COOH, 80°CPyrazine N-oxide35

Reduction Reactions

The pyrazine and isoxazole rings show distinct reducibility:

  • Pyrazine → Piperazine : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the pyrazine ring to a 1,4-diazepane structure while leaving the furan intact .

  • Isoxazole Ring Stability : The 5-methylisoxazole group resists reduction under standard conditions (NaBH₄, LiAlH₄), preserving its carboxamide functionality .

Table 2: Reduction Reaction Outcomes

Target SiteReagent/ConditionsMajor ProductSelectivityReference
PyrazineH₂ (50 psi), 10% Pd/C, EtOHSaturated dia

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. This difference may influence solubility and target binding affinity.

Chloro vs.

Heterocyclic Variations : Unlike zamaporvint’s pyridine-pyrazine system , the target compound’s imidazole-pyrazine moiety may offer distinct electronic and steric properties for receptor interactions.

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The ethylimidazole-pyrazine spacer is synthetically tractable, as evidenced by its presence in multiple patented and published compounds (e.g., and ).
  • Structural Confirmation : Single-crystal X-ray analysis, as employed for the hydrazinecarboxamide analog , is critical for confirming the stereochemistry and tautomeric states of such hybrid structures.

Q & A

Q. Q1. What are the critical steps in synthesizing 5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?

Answer: The synthesis involves sequential functionalization of the benzenesulfonamide core with pyrazine-imidazole-ethylamine moieties. Key steps include:

  • Sulfonamide coupling : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with a pyrazine-imidazole-ethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM).
  • Intermediate purification : Column chromatography (silica gel, chloroform/methanol gradient) is typically employed to isolate intermediates .
  • Characterization : Confirm intermediates via 1H/13C NMR (for regioselectivity), ESI-MS (molecular ion verification), and IR spectroscopy (amide/sulfonamide bond validation) .

Advanced Synthesis: Optimizing Regioselectivity in Imidazole-Pyrazine Coupling

Q. Q2. How can regioselective coupling of the pyrazine and imidazole subunits be achieved to avoid undesired isomers?

Answer: Regioselectivity is controlled through:

  • Catalytic conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of halogenated pyrazine with imidazole boronic esters.
  • Temperature modulation : Lower temperatures (0–5°C) favor mono-substitution on imidazole, reducing di-substituted byproducts .
  • Protecting groups : Temporary protection of sulfonamide NH with tert-butoxycarbonyl (Boc) prevents side reactions during coupling .

Analytical Techniques for Structural Confirmation

Q. Q3. What advanced analytical methods resolve ambiguities in the compound’s conformation?

Answer:

  • X-ray crystallography : Determines spatial arrangement of the sulfonamide-ethyl linker and imidazole-pyrazine plane (e.g., torsion angles critical for bioactivity) .
  • 2D NMR (COSY, NOESY) : Maps through-space interactions between the pyrazine ring and benzimidazole protons, confirming rotational flexibility .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₈H₁₇ClN₆O₂S) with <2 ppm error .

Methodological Challenges in Pharmacological Assay Design

Q. Q4. How should researchers design assays to evaluate this compound’s kinase inhibition potential?

Answer:

  • Target selection : Prioritize kinases with ATP-binding pockets accommodating the pyrazine-imidazole motif (e.g., JAK2, EGFR mutants) .
  • Competitive binding assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to measure IC₅₀ values via fluorescence polarization .
  • Control experiments : Include structurally related analogs (e.g., pyridine instead of pyrazine) to isolate pyrazine-specific effects .

Computational Modeling for Binding Mode Prediction

Q. Q5. What computational strategies predict binding interactions with biological targets?

Answer:

  • Docking simulations (AutoDock Vina) : Model the compound into kinase ATP pockets, prioritizing poses with sulfonamide H-bonding to conserved lysine residues .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD/RMSF to identify flexible regions affecting binding .
  • Free energy perturbation (FEP) : Quantify pyrazine substitution effects on binding affinity (ΔΔG calculations) .

Addressing Contradictions in Biological Activity Data

Q. Q6. How to resolve discrepancies in reported IC₅₀ values across studies?

Answer:

  • Assay standardization : Normalize conditions (e.g., ATP concentration, pH) using guidelines from the NIH Assay Guidance Manual .
  • Metabolite screening : Test for CYP450-mediated degradation (e.g., LC-MS/MS) that may reduce apparent potency in cell-based assays .
  • Structural analogs : Compare activity trends across analogs to identify substituents (e.g., chloro vs. methoxy) causing variability .

Stability and Degradation Under Physiological Conditions

Q. Q7. What methodologies assess the compound’s stability in biorelevant media?

Answer:

  • Forced degradation studies : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C, monitoring degradation via HPLC-UV .
  • Thermogravimetric analysis (TGA) : Quantify thermal stability (decomposition onset >200°C indicates suitability for lyophilization) .
  • Light exposure testing : Use ICH Q1B guidelines to evaluate photodegradation pathways (e.g., sulfonamide bond cleavage) .

Scaling-Up Synthesis Without Compromising Purity

Q. Q8. How to transition from milligram to gram-scale synthesis while maintaining >95% purity?

Answer:

  • Flow chemistry : Continuous-flow reactors minimize exothermic risks during sulfonamide coupling .
  • Recrystallization optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) with slow cooling to enhance crystal purity .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Designing SAR Studies for Structural Optimization

Q. Q9. What systematic approaches guide structure-activity relationship (SAR) studies?

Answer:

  • Fragment replacement : Swap pyrazine with pyridine or pyrimidine to probe electronic effects on kinase inhibition .
  • Linker variation : Replace the ethyl spacer with propyl or cyclopropyl to assess conformational rigidity impacts .
  • Bioisosteric substitution : Replace sulfonamide with sulfamate or phosphonamide to modulate solubility and toxicity .

Ethical and Safety Considerations in Handling

Q. Q10. What safety protocols are essential given the compound’s potential reactivity?

Answer:

  • PPE requirements : Use nitrile gloves and fume hoods during synthesis (amines/sulfonyl chlorides are irritants) .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
  • Acute toxicity screening : Follow OECD 423 guidelines for initial in vivo toxicity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.